REACTION_CXSMILES
|
[C:1]([CH:4]1[C:8](=[O:9])[CH:7]([CH3:10])[CH2:6][S:5]1)(=[O:3])[CH3:2].S(Cl)(Cl)(=O)=O.S(Cl)(Cl)(=O)=O.C(Cl)Cl.Cl>C(Cl)Cl.O>[C:1]([C:4]1[S:5][CH:6]=[C:7]([CH3:10])[C:8]=1[OH:9])(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1SCC(C1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
sulphuryl chloride methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl.C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added dropwise at 0° C
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
EXTRACTION
|
Details
|
the organic phase is extracted with a 5% strength NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1SC=C(C1O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |